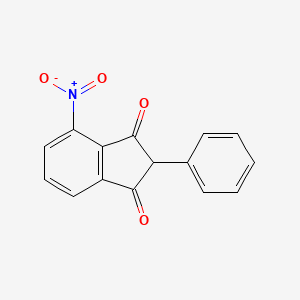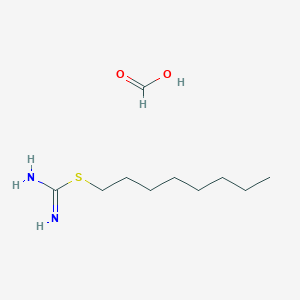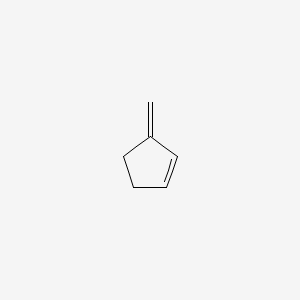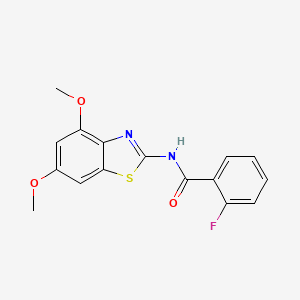
9-Phenanthrylamine, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Phenanthrylamine, hydrochloride, also known as phenanthren-9-amine hydrochloride, is a derivative of phenanthrene. Phenanthrene is a polycyclic aromatic hydrocarbon composed of three fused benzene rings. This compound is known for its applications in organic synthesis and material chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 9-Phenanthrylamine involves the reaction of 9-bromophenanthrene with sodamide in liquid ammonia. This reaction yields 9-Phenanthrylamine in high yield . The reaction conditions include maintaining a low temperature and using liquid ammonia as the solvent.
Industrial Production Methods
Industrial production of 9-Phenanthrylamine, hydrochloride typically involves large-scale synthesis using phenanthrene as the starting material. The process includes bromination of phenanthrene followed by amination to produce 9-Phenanthrylamine. The final step involves converting 9-Phenanthrylamine to its hydrochloride salt by reacting it with hydrochloric acid .
Análisis De Reacciones Químicas
Types of Reactions
9-Phenanthrylamine, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phenanthrenequinone derivatives.
Reduction: It can be reduced to form dihydrophenanthrene derivatives.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid and sulfuric acid are used under controlled conditions.
Major Products Formed
Oxidation: Phenanthrenequinone derivatives.
Reduction: Dihydrophenanthrene derivatives.
Substitution: Nitro and sulfonated phenanthrene derivatives.
Aplicaciones Científicas De Investigación
9-Phenanthrylamine, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biological pathways and interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 9-Phenanthrylamine, hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
- 9-Aminophenanthrene
- 9-Hydroxyphenanthrene
- 9-Anthraldehyde oxime
Uniqueness
9-Phenanthrylamine, hydrochloride is unique due to its specific structure and reactivity. It has distinct chemical properties that make it suitable for specific applications in organic synthesis and material chemistry. Compared to similar compounds, it offers unique reactivity and selectivity in various chemical reactions .
Propiedades
Número CAS |
5328-67-6 |
|---|---|
Fórmula molecular |
C14H12ClN |
Peso molecular |
229.70 g/mol |
Nombre IUPAC |
phenanthren-9-amine;hydrochloride |
InChI |
InChI=1S/C14H11N.ClH/c15-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14;/h1-9H,15H2;1H |
Clave InChI |
KKPVZLDGGWXPQU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


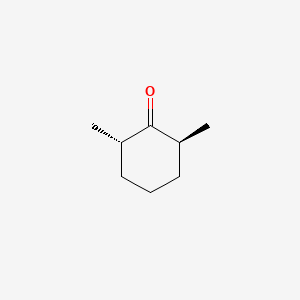

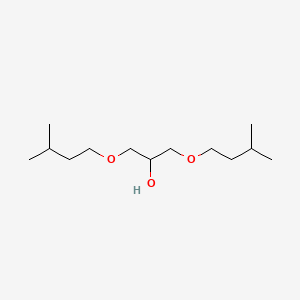
![N-[[3-bromo-5-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]-4-nitro-benzamide](/img/structure/B14743761.png)
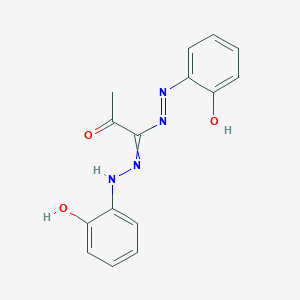

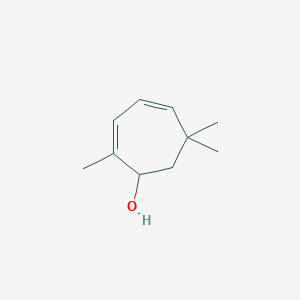
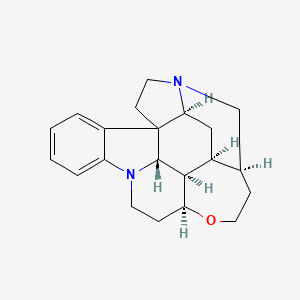
![1-[3-(2,5-Dichlorophenyl)sulfanylpropyl]piperazine](/img/structure/B14743776.png)
![[1-(Dibutylamino)-1-oxopropan-2-yl] acetate](/img/structure/B14743777.png)
